Reduced Lipophilicity (LogP) Compared to Linear C16 Analog Cetyl PCA
The branched-chain structure of 1-methylpentadecyl 5-oxo-L-prolinate results in a quantifiably lower ACD/LogP value compared to its linear-chain isomer, hexadecyl 5-oxo-L-prolinate (Cetyl PCA). From ChemSpider/PubChem data, the target compound exhibits an ACD/LogP of 5.86 , whereas the linear analog has an ACD/LogP of 6.05 . This difference of -0.19 log units indicates lower intrinsic lipophilicity. An independent source (SIELC) reports LogP values of 5.77 and 5.82, respectively, confirming the trend with a difference of -0.05 units [1]. Reduced lipophilicity is a key parameter for optimizing the 'drug-likeness' of topical actives, as excessively high LogP (>5) can lead to sequestration in the stratum corneum rather than penetration into the viable epidermis.
| Evidence Dimension | Calculated Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 5.86 (ACD/LogP); 5.77 (SIELC LogP) |
| Comparator Or Baseline | Hexadecyl 5-oxo-L-prolinate (Cetyl PCA, CAS 37673-20-4): 6.05 (ACD/LogP); 5.82 (SIELC LogP) |
| Quantified Difference | -0.19 (ACD/LogP); -0.05 (SIELC LogP) |
| Conditions | Computational prediction (ACD/Labs) and proprietary algorithm (SIELC), standard conditions. |
Why This Matters
This directly quantifiable difference in lipophilicity allows formulators to scientifically rationalize the selection of 1-methylpentadecyl 5-oxo-L-prolinate over Cetyl PCA when the penetration profile demands a less lipophilic precursor, potentially avoiding excessive stratum corneum retention.
- [1] SIELC Technologies. (2018). Cetyl PCA HPLC Separation Data. Retrieved from sielc.com. View Source
